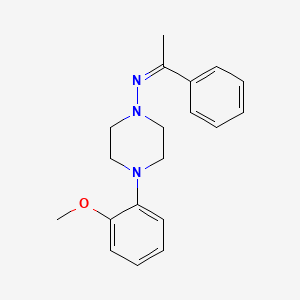
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as MPPI, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. MPPI is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
作用机制
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to modulate the activity of serotonin receptors, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which may contribute to its antipsychotic properties. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to increase serotonin levels in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant properties. In addition, 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been found to have analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
One advantage of using 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine in lab experiments is its high potency and selectivity for dopamine D2 receptors. This allows for precise modulation of dopamine activity in the brain. However, one limitation of using 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Parkinson's disease and neuropathic pain. Another direction is to explore its use as a radioligand for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine and its effects on neurotransmitter systems in the brain.
合成方法
The synthesis of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine involves the reaction of 1-phenylethylamine with 2-methoxybenzaldehyde in the presence of piperazine. The reaction proceeds through a Schiff base formation, followed by the reduction of the imine group to yield the final product. The synthesis of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been optimized to yield high purity and yield.
科学研究应用
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to have potential in the treatment of neuropathic pain and Parkinson's disease. In addition, 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been studied for its potential use as a radioligand for imaging studies.
属性
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16(17-8-4-3-5-9-17)20-22-14-12-21(13-15-22)18-10-6-7-11-19(18)23-2/h3-11H,12-15H2,1-2H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIINGXJAKFEF-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

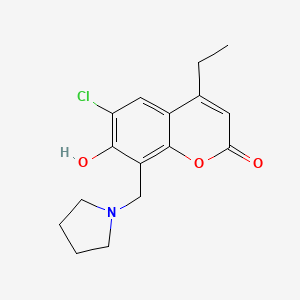
![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)
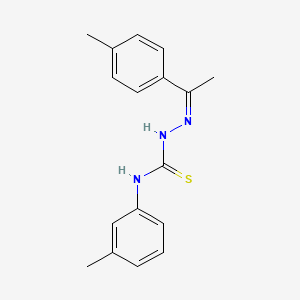

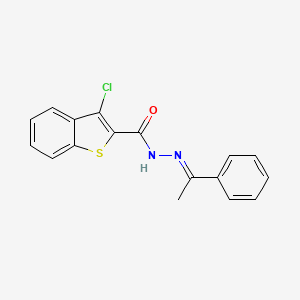
![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)
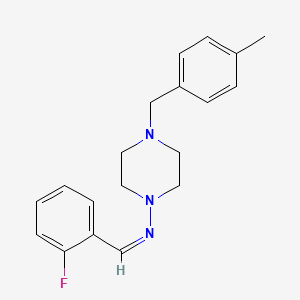

![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)